1-(2-Thienyl)acetone

Description

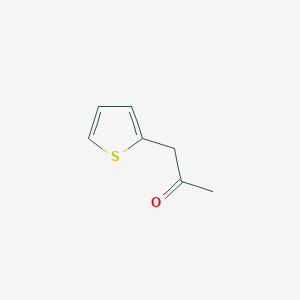

Structure

3D Structure

Properties

IUPAC Name |

1-thiophen-2-ylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OS/c1-6(8)5-7-3-2-4-9-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOWXQMONAFWJAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15022-18-1 | |

| Record name | 1-(2-Thienyl)acetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-(Thiophen-2-yl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 1-(2-Thienyl)acetone, known by its IUPAC name 1-(thiophen-2-yl)propan-2-one. The document consolidates essential chemical data, spectroscopic information, and detailed experimental protocols relevant to its synthesis and potential biological evaluation. Emphasis is placed on its role as a key intermediate in the synthesis of pharmacologically active molecules. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent synthetic pathways and logical relationships, adhering to strict visualization standards for professional use.

Chemical Identification and Properties

1-(Thiophen-2-yl)propan-2-one is a ketone derivative featuring a thiophene ring. Its chemical structure and properties make it a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds.

Nomenclature and Identifiers

The compound is commonly referred to as this compound, however, its systematic IUPAC name is 1-thiophen-2-ylpropan-2-one.[1][2][3] Other key identifiers are summarized in the table below.

Table 1: Chemical Identifiers and Physicochemical Properties

| Identifier | Value | Reference |

| IUPAC Name | 1-thiophen-2-ylpropan-2-one | [1][2][3] |

| Common Name | This compound | [1][4] |

| CAS Number | 15022-18-1 | [1][2][4] |

| Molecular Formula | C₇H₈OS | [1][2][4] |

| Molecular Weight | 140.20 g/mol | [1][2][4] |

| SMILES | CC(=O)CC1=CC=CS1 | [1][4] |

| InChIKey | FOWXQMONAFWJAD-UHFFFAOYSA-N | [1][2] |

| Appearance | Not specified (typically an oil or low-melting solid) | |

| Kovats Retention Index | 1140 (Standard non-polar column) | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of 1-(thiophen-2-yl)propan-2-one. While a comprehensive public dataset is not available in the initial search, typical expected spectral characteristics are outlined below based on its structure.

Table 2: Expected Spectroscopic Data

| Technique | Expected Peaks / Signals |

| ¹H NMR (CDCl₃) | δ ~ 2.2 ppm (s, 3H, -CH₃); δ ~ 3.9 ppm (s, 2H, -CH₂-); δ ~ 6.9-7.3 ppm (m, 3H, Thiophene protons) |

| ¹³C NMR (CDCl₃) | δ ~ 30 ppm (-CH₃); δ ~ 50 ppm (-CH₂-); δ ~ 124-128 ppm (Thiophene CH); δ ~ 140 ppm (Thiophene C-S); δ ~ 206 ppm (C=O) |

| IR (neat) | ν ~ 1715 cm⁻¹ (C=O stretch); ν ~ 3100 cm⁻¹ (aromatic C-H stretch) |

| MS (EI) | m/z 140 (M⁺); 97 (M⁺ - COCH₃); 43 (CH₃CO⁺) |

Synthesis and Experimental Protocols

The synthesis of 1-(thiophen-2-yl)propan-2-one is not explicitly detailed in the provided search results. However, based on analogous reactions for thiophene acylation and related ketones, a standard and reliable synthetic route can be proposed.[5] The most common method involves the Friedel-Crafts acylation of thiophene. A detailed hypothetical protocol is provided below.

Synthesis of 1-(thiophen-2-yl)propan-2-one

This protocol describes a two-step synthesis starting from thiophene. The first step involves the acylation of thiophene with chloroacetyl chloride, followed by a substitution reaction. An alternative, more direct but potentially lower-yielding approach could involve the reaction of 2-thienylmagnesium bromide with a suitable acetone equivalent.

Diagram 1: Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of 1-(thiophen-2-yl)propan-2-one.

Detailed Experimental Protocol: Synthesis

Materials:

-

Thiophene (1.0 eq)

-

Chloroacetyl chloride (1.1 eq)

-

Anhydrous Aluminum chloride (AlCl₃) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Methylmagnesium bromide (3.0 M in diethyl ether) (1.5 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

Step 1: Friedel-Crafts Acylation. To a stirred suspension of anhydrous AlCl₃ (1.2 eq) in anhydrous DCM at 0 °C under an inert argon atmosphere, add chloroacetyl chloride (1.1 eq) dropwise.

-

Stir the mixture for 15 minutes, then add thiophene (1.0 eq) dissolved in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-chloro-1-(thiophen-2-yl)ethan-1-one.

-

Step 2: Grignard Reaction. Dissolve the crude intermediate from Step 1 in anhydrous THF and cool the solution to -78 °C under an inert argon atmosphere.

-

Add methylmagnesium bromide (1.5 eq) dropwise via syringe.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.

-

Extract the mixture three times with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure 1-(thiophen-2-yl)propan-2-one.

Applications in Drug Development

1-(Thiophen-2-yl)propan-2-one and its derivatives are important intermediates in the synthesis of pharmaceuticals. The thiophene moiety is a well-known bioisostere for the phenyl ring and is present in numerous approved drugs. A notable application is in the synthesis of duloxetine, an antidepressant. The related compound, 3-methylamino-1-(2-thienyl)-1-propanone, is a direct precursor to duloxetine.[6]

Diagram 2: Role as a Synthetic Intermediate

Caption: Logical flow from 1-(thiophen-2-yl)propan-2-one to advanced pharmaceutical intermediates.

Biological Activity and Evaluation

While 1-(thiophen-2-yl)propan-2-one is primarily valued as a synthetic intermediate, the thienyl-ketone scaffold is present in molecules with a wide range of biological activities.[7] Derivatives have shown potential as pesticidal and fungicidal agents.[7] Acetone extracts of various natural products, though unrelated chemically, have demonstrated significant antibacterial and anticancer activities, highlighting the utility of acetone as an extraction solvent in drug discovery.[8][9][10]

For researchers interested in evaluating the intrinsic biological activity of 1-(thiophen-2-yl)propan-2-one or its novel derivatives, standard protocols for antimicrobial and cytotoxic screening are recommended.

Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Materials:

-

Test compound (1-(thiophen-2-yl)propan-2-one) dissolved in a suitable solvent (e.g., DMSO).

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus cereus).

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium.

-

96-well microtiter plates.

-

Positive control antibiotic (e.g., ciprofloxacin).

-

Negative control (medium with solvent).

Procedure:

-

Prepare a stock solution of the test compound.

-

In a 96-well plate, perform serial two-fold dilutions of the compound in the growth medium to achieve a range of final concentrations.

-

Prepare a bacterial inoculum standardized to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Add the bacterial inoculum to each well containing the test compound, as well as to positive and negative control wells.

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol: Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of a compound on the proliferation of cancer cell lines.

Materials:

-

Test compound dissolved in DMSO.

-

Human cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer).[9]

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or acidified isopropanol).

-

96-well cell culture plates.

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.

-

After incubation, add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a suitable wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Disclaimer: This document is intended for informational purposes for qualified research and development professionals. All experimental procedures should be conducted with appropriate safety precautions in a certified laboratory setting.

References

- 1. This compound | C7H8OS | CID 529394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Compound 529394: this compound - Official Data Source - Virginia Open Data Portal [data.virginia.gov]

- 3. catalog.data.gov [catalog.data.gov]

- 4. chemscene.com [chemscene.com]

- 5. Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN109134427B - Synthetic method of 3-methylamino-1- (2-thienyl) -1-acetone hydrochloride - Google Patents [patents.google.com]

- 7. Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents [mdpi.com]

- 8. ojs.openagrar.de [ojs.openagrar.de]

- 9. Antibacterial and anticancer activities of acetone extracts from in vitro cultured lichen-forming fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

1-(2-Thienyl)acetone molecular weight and formula

An In-depth Technical Guide to 1-(2-Thienyl)acetone

This technical guide provides essential information regarding the chemical properties, analysis, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Compound Data

This compound is a chemical compound with applications in various research and development sectors. A summary of its fundamental quantitative data is presented below.

| Property | Value | Source |

| Molecular Formula | C7H8OS | [1][2][3] |

| Molecular Weight | 140.20 g/mol | [1][2][3] |

| IUPAC Name | 1-(thiophen-2-yl)propan-2-one | [1][3] |

| CAS Number | 15022-18-1 | [1][3] |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This section details a standard methodology for the qualitative and quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To identify and quantify this compound in a given sample.

Materials and Reagents:

-

This compound standard

-

Acetone (AR grade)

-

Internal standard (e.g., Triphenylmethane)

-

Helium (carrier gas)

-

Sample containing the analyte

-

Volumetric flasks (10 mL, 50 mL, 100 mL)

-

Micropipettes

-

Syringes for GC injection

-

0.45 µm syringe filters

Instrumentation:

-

Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) detector.

-

GC Column: DB-1 or equivalent non-polar capillary column (e.g., 30m length x 0.25mm I.D., 0.25µm film thickness).

Procedure:

-

Preparation of Internal Standard Solution:

-

Accurately weigh approximately 750 mg of Triphenylmethane into a 100 mL volumetric flask.

-

Dissolve and make up to the mark with acetone. This is the internal standard stock solution.

-

-

Preparation of Standard Solution (Calibration Standard):

-

Accurately weigh about 50 mg of this compound reference standard into a 50 mL volumetric flask.

-

Add 5.0 mL of the internal standard stock solution.

-

Dilute to the mark with acetone.

-

Sonicate for 15 minutes to ensure complete dissolution.

-

-

Preparation of Sample Solution:

-

Accurately weigh approximately 1250 mg of the sample into a 50 mL volumetric flask.

-

Add 5.0 mL of the internal standard stock solution.

-

Fill the flask to the mark with acetone.

-

Sonicate for 15 minutes.

-

Filter the solution using a 0.45 µm syringe filter into a GC vial.

-

-

GC-MS Analysis:

-

Set the GC-MS parameters as follows (these may need to be optimized for the specific instrument):

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection Volume: 1.0 µL

-

Split Ratio: 10:1

-

MS Detector:

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Scan Range: 40-400 amu

-

-

-

-

Data Analysis:

-

Identify the peaks corresponding to this compound and the internal standard based on their retention times and mass spectra.

-

Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard with that of the calibration standard.

-

Visualizations

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

Caption: Workflow for the GC-MS analysis of this compound.

References

An In-depth Technical Guide to the Synthesis of 1-(Thiophen-2-yl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 1-(thiophen-2-yl)propan-2-one, a valuable heterocyclic ketone intermediate in the development of pharmaceuticals and other advanced organic materials. This document details established and potential synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols.

Introduction

1-(Thiophen-2-yl)propan-2-one, also known as 2-thienylacetone, is a key building block in organic synthesis. Its structure, featuring a reactive ketone functionality and a thiophene ring, allows for a wide range of chemical transformations. The thiophene moiety is a recognized pharmacophore in many drug molecules, imparting unique physicochemical and biological properties. Consequently, efficient and scalable synthetic methods for 1-(thiophen-2-yl)propan-2-one are of significant interest to the scientific community.

Synthetic Pathways

Several synthetic strategies can be employed for the preparation of 1-(thiophen-2-yl)propan-2-one. The primary routes involve the formation of a carbon-carbon bond between the thiophene ring and a three-carbon propanone unit. The two most prominent and logical approaches are Friedel-Crafts-type reactions and organometallic coupling reactions.

Friedel-Crafts Acylation and Alkylation Routes

The Friedel-Crafts reaction is a classic and versatile method for the C-acylation and C-alkylation of aromatic rings. In the context of thiophene, these reactions proceed with a high degree of regioselectivity for the 2-position due to the superior stabilization of the positive charge in the reaction intermediate.

Logical Workflow for Friedel-Crafts based Synthesis

Caption: Friedel-Crafts approaches to thiophene functionalization.

A two-step approach involving Friedel-Crafts acylation followed by reduction is often preferred over direct alkylation to avoid polysubstitution and carbocation rearrangement issues. However, for the synthesis of 1-(thiophen-2-yl)propan-2-one, a direct alkylation with a suitable C3 electrophile is a more direct pathway.

Organometallic Routes

Organometallic coupling reactions provide an alternative and often milder approach to the formation of the target molecule. This typically involves the generation of a nucleophilic organometallic species from thiophene, which then reacts with an appropriate electrophile.

Logical Workflow for Organometallic Synthesis

Caption: Organometallic pathways to 1-(thiophen-2-yl)propan-2-one.

This method offers the advantage of high regioselectivity in the initial metallation step and can be performed under conditions that are tolerant of a wider range of functional groups compared to Friedel-Crafts reactions.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the potential synthetic routes for 1-(thiophen-2-yl)propan-2-one, based on analogous and reported reactions.

Table 1: Comparison of Synthetic Routes

| Synthetic Route | Key Reagents | Catalyst/Conditions | Typical Yield (%) | Purity (%) | Reference |

| Friedel-Crafts Alkylation | Thiophene, Chloroacetone | Lewis Acid (e.g., AlCl₃) | Moderate | Moderate-High | Conceptual |

| Grignard Reaction | 2-Bromothiophene, Mg, Chloroacetone | Anhydrous Ether/THF | High | High | Conceptual |

Table 2: Spectroscopic Data for 1-(Thiophen-2-yl)propan-2-one

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~2.2 | s | - | -CH₃ |

| ¹H | ~3.8 | s | - | -CH₂- |

| ¹H | ~6.9 | dd | ~5.0, ~3.5 | H4 |

| ¹H | ~7.1 | d | ~3.5 | H3 |

| ¹H | ~7.3 | d | ~5.0 | H5 |

| ¹³C | ~29 | - | - | -CH₃ |

| ¹³C | ~45 | - | - | -CH₂- |

| ¹³C | ~125 | - | - | C4 |

| ¹³C | ~127 | - | - | C5 |

| ¹³C | ~128 | - | - | C3 |

| ¹³C | ~135 | - | - | C2 |

| ¹³C | ~205 | - | - | C=O |

Note: The spectroscopic data presented is predicted based on known values for similar structures and may vary slightly based on the solvent and experimental conditions.

Experimental Protocols

The following are detailed experimental protocols for the key synthetic methodologies.

Protocol 1: Friedel-Crafts Alkylation of Thiophene with Chloroacetone (Proposed)

Reaction Scheme:

Thiophene + Chloroacetone --(AlCl₃)--> 1-(Thiophen-2-yl)propan-2-one

Materials:

-

Thiophene

-

Chloroacetone

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (1 M)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of chloroacetone (1.0 eq) in anhydrous dichloromethane from the dropping funnel to the stirred suspension.

-

After the addition is complete, add a solution of thiophene (1.2 eq) in anhydrous dichloromethane dropwise, maintaining the temperature at 0-5 °C.

-

After the addition of thiophene, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice and add 1 M hydrochloric acid to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 1-(thiophen-2-yl)propan-2-one.

Protocol 2: Grignard Reaction of 2-Thienylmagnesium Bromide with Chloroacetone (Proposed)

Reaction Scheme:

2-Bromothiophene + Mg → 2-Thienylmagnesium Bromide 2-Thienylmagnesium Bromide + Chloroacetone → 1-(Thiophen-2-yl)propan-2-one

Materials:

-

2-Bromothiophene

-

Magnesium turnings

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

Iodine crystal (for initiation)

-

Chloroacetone

-

Saturated Ammonium Chloride Solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere, place magnesium turnings (1.2 eq).

-

Add a small crystal of iodine.

-

Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

-

In the dropping funnel, place a solution of 2-bromothiophene (1.0 eq) in anhydrous diethyl ether or THF.

-

Add a small portion of the 2-bromothiophene solution to the magnesium. The reaction should initiate, as indicated by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be required.

-

Once the reaction has started, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Chloroacetone:

-

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

Slowly add a solution of chloroacetone (0.9 eq) in anhydrous diethyl ether or THF dropwise to the Grignard reagent.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 1-(thiophen-2-yl)propan-2-one.

-

Conclusion

The synthesis of 1-(thiophen-2-yl)propan-2-one can be effectively achieved through several synthetic methodologies, with Friedel-Crafts and organometallic routes being the most prominent. The choice of a specific route will depend on factors such as the availability of starting materials, desired scale, and the need to tolerate other functional groups. The detailed protocols and compiled data in this guide are intended to provide a solid foundation for researchers and professionals in the successful synthesis and application of this important chemical intermediate. Further optimization of the proposed reaction conditions may be necessary to achieve maximum yields and purity.

Spectroscopic Profile of 1-(2-Thienyl)acetone: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(2-Thienyl)acetone (CAS No. 2305-88-6), a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound. This information is crucial for the structural elucidation and quality control of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results | |||

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | |

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available in search results | ||

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| Data not available in search results | ||

Note: Specific experimental data for this compound was not available in the performed searches. The tables are structured for the inclusion of such data when obtained.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited. These protocols are based on standard laboratory practices for the analysis of liquid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum, ensuring an adequate number of scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and identify the chemical shifts for all signals in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation: As this compound is a liquid, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Background Spectrum: Record a background spectrum of the clean, empty salt plates.

-

Sample Spectrum: Place the salt plates with the sample in the spectrometer and record the IR spectrum. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC Separation:

-

Injector Temperature: Set to a temperature that ensures rapid vaporization without thermal decomposition (e.g., 250 °C).

-

Column: Use a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Oven Temperature Program: Start at a low temperature and gradually increase to a higher temperature to ensure good separation of the analyte from any impurities.

-

Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.

-

-

MS Analysis:

-

Ionization Mode: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the molecule.

Visualizations

The following diagram illustrates a generalized workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Commercial Availability and Technical Guide for 1-(2-Thienyl)acetone

For Researchers, Scientists, and Drug Development Professionals

Commercial Availability and Suppliers

1-(2-Thienyl)acetone, also known by its IUPAC name 1-(thiophen-2-yl)propan-2-one and CAS number 15022-18-1, is available from several chemical suppliers specializing in research and development chemicals. The purity of the commercially available compound is typically reported as 95% or higher. Pricing and available quantities are generally available upon request from the suppliers.

| Supplier | Website | Purity | Notes |

| ChemScene | --INVALID-LINK-- | ≥95% | Available for research purposes.[1] |

| BLDpharm | --INVALID-LINK-- | - | Contact for details. |

| PubChem | --INVALID-LINK-- | - | Lists chemical vendors.[2] |

Table 1: Commercial Suppliers of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₇H₈OS | PubChem[2] |

| Molecular Weight | 140.20 g/mol | PubChem[2] |

| Appearance | Not specified | - |

| Boiling Point | Not specified | - |

| Melting Point | Not specified | - |

| Solubility | Not specified | - |

| CAS Number | 15022-18-1 | PubChem[2] |

Table 2: Physicochemical Properties of this compound

Synthesis and Experimental Protocols

A potential synthetic approach could involve the acylation of thiophene with a suitable propanoyl derivative. The following diagram illustrates a generalized workflow for such a synthesis and subsequent purification.

Analytical Characterization:

The characterization of the synthesized this compound would typically involve standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would be crucial for elucidating the structure of the molecule. While specific spectral data for this compound is not detailed in the provided search results, general chemical shifts for protons and carbons in thiophene and acetone moieties are well-documented and can be used for spectral interpretation.

-

Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS), this technique would be used to determine the molecular weight of the compound and to assess its purity. PubChem lists spectral information for this compound, which can be used as a reference.[2]

Potential Applications in Drug Discovery and Development

Thiophene and its derivatives are recognized as important pharmacophores in medicinal chemistry, with numerous approved drugs containing this heterocyclic scaffold.[3] These compounds have shown a wide range of biological activities, including anticancer, antioxidant, antidepressant, and analgesic properties.[4][5][6][7]

While the specific biological activity and mechanism of action of this compound are not well-documented in the available literature, its structural similarity to other biologically active thiophene derivatives suggests its potential as a scaffold for the development of novel therapeutic agents. The general workflow for screening such a compound for biological activity is depicted below.

Given the diverse pharmacological profiles of thiophene derivatives, this compound could be a starting point for the synthesis of a library of related compounds for high-throughput screening against various biological targets. Further research is warranted to explore the potential medicinal chemistry applications of this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | C7H8OS | CID 529394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]

- 5. Screening for antidepressant, sedative and analgesic activities of novel fused thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. impactfactor.org [impactfactor.org]

An In-depth Technical Guide to 1-(2-Thienyl)acetone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-Thienyl)acetone, a key synthetic intermediate. This document details its chemical identity, physicochemical properties, and provides established protocols for its synthesis.

Chemical Identity and Synonyms

This compound is a ketone derivative of thiophene. Its unambiguous identification is crucial for scientific and regulatory purposes.

CAS Number: 15022-18-1[1]

Synonyms:

Physicochemical Properties

A summary of the key physical and chemical properties of this compound and the closely related compound 1-(thiophen-2-yl)ethanone are presented below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₇H₈OS | [1] |

| Molecular Weight | 140.20 g/mol | [1] |

| IUPAC Name | 1-(thiophen-2-yl)propan-2-one | [1] |

Note: Experimental data for this compound is limited. The following data is for the related compound 1-(thiophen-2-yl)ethanone (CAS: 88-15-3), which serves as a useful reference.

| Property of 1-(thiophen-2-yl)ethanone | Value |

| Boiling Point | 89-91 °C at 9 mmHg |

| Density | 1.166 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.566 |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its successful preparation in a laboratory setting. Two common synthetic routes are presented below.

Synthesis via Friedel-Crafts Acylation of Thiophene

This method involves the reaction of thiophene with chloroacetyl chloride followed by a rearrangement reaction.

Experimental Protocol:

-

Acylation Reaction: In a suitable reaction vessel, dissolve thiophene and 2-chloroacetyl chloride in an appropriate solvent.

-

Catalysis: Add a Lewis acid catalyst, such as aluminum chloride, to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction to obtain 2-chloroacetylthiophene.

-

Rearrangement Reaction: Subject the 2-chloroacetylthiophene to a Favorskii rearrangement under alkaline conditions to yield the final product, this compound.

Synthesis via Grignard Reaction

This protocol utilizes a Grignard reagent prepared from a thienyl halide.

Experimental Protocol:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and mechanical stirrer, place magnesium turnings. Add a solution of 2-bromothiophene in anhydrous diethyl ether dropwise to initiate the formation of 2-thienylmagnesium bromide. The reaction is indicated by a slight turbidity and gentle refluxing of the ether.

-

Reaction with Chloroacetone: Cool the Grignard reagent in an ice bath. Slowly add a solution of chloroacetone in anhydrous diethyl ether from the dropping funnel. Maintain the reaction temperature below 5 °C.

-

Quenching: After the addition is complete, stir the mixture for an additional hour at room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation to obtain this compound.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the synthetic procedures described above.

References

An In-depth Technical Guide to the Solubility and Stability of 1-(2-Thienyl)acetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Thienyl)acetone, a heterocyclic ketone, serves as a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective utilization in research and development. This technical guide provides a comprehensive overview of the solubility and stability of this compound, including extrapolated data from its close structural analog, 2-acetylthiophene. Detailed experimental protocols for determining these properties are presented, along with visual representations of the workflows to aid in practical application.

Introduction

This compound, with the IUPAC name 1-(thiophen-2-yl)propan-2-one, is an organic compound featuring a thiophene ring substituted with an acetone moiety. Its chemical structure makes it a versatile intermediate in organic synthesis. The successful application of this compound in synthetic routes and formulation development is highly dependent on its solubility in various solvent systems and its stability under different environmental conditions. This guide aims to provide a detailed technical resource on these critical parameters.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| IUPAC Name | 1-thiophen-2-ylpropan-2-one | |

| Molecular Formula | C₇H₈OS | |

| Molecular Weight | 140.20 g/mol | |

| Appearance | Not explicitly reported; likely a liquid or low-melting solid | |

| Boiling Point | Not explicitly reported | |

| Melting Point | Not explicitly reported |

Solubility Profile

Quantitative Solubility Data (Estimated)

The following table summarizes the available quantitative data for the analogous 2-acetylthiophene and provides estimated solubility for this compound. It is crucial to note that these values are estimations and should be experimentally verified for any specific application.

| Solvent Class | Solvent Name | Temperature (°C) | Estimated Solubility of this compound (g/L) | Reference for Analog |

| Aqueous | Water | 30 | ~14 | [1] |

| Alcohols | Ethanol | 25 | Miscible | [1] |

| Methanol | 25 | Miscible | [1] | |

| Ethers | Diethyl Ether | 25 | Soluble | [1] |

| Ketones | Acetone | 25 | Miscible | [1] |

| Esters | Ethyl Acetate | 25 | Soluble | [1] |

| Halogenated | Dichloromethane | 25 | Soluble | |

| Chloroform | 25 | Soluble | ||

| Aprotic Polar | Dimethylformamide (DMF) | 25 | Miscible | |

| Dimethyl Sulfoxide (DMSO) | 25 | Miscible | ||

| Hydrocarbons | Toluene | 25 | Soluble | |

| Hexane | 25 | Sparingly Soluble |

Experimental Protocol: Equilibrium Shake-Flask Method for Solubility Determination

This protocol describes a reliable method for determining the thermodynamic solubility of this compound in a specific solvent.

3.2.1. Materials

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringes and syringe filters (chemically compatible with the solvent)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

3.2.2. Procedure

-

Preparation of Saturated Solution: Add an excess amount of this compound to a glass vial. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.

-

Solvent Addition: Add a known volume of the solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C). Agitate the vial for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe, ensuring no solid particles are disturbed. Immediately filter the solution through a syringe filter into a clean vial.

-

Quantification:

-

Gravimetric Method: Accurately weigh a known volume of the clear filtrate in a pre-weighed container. Carefully evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature below the boiling point of this compound. Weigh the container with the dried residue. The difference in weight gives the mass of the dissolved solute.

-

Chromatographic Method (HPLC): Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent. Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve. Analyze the diluted sample by HPLC and determine the concentration from the calibration curve.

-

3.2.3. Calculation

Calculate the solubility in g/L or mol/L using the data obtained from the quantification step.

Visualization: Solubility Determination Workflow

Caption: Workflow for the Shake-Flask Solubility Determination.

Stability Profile

The stability of this compound is a critical factor for its storage, handling, and use in chemical reactions and formulations. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Predicted Degradation Pathways

Based on the chemistry of the thiophene ring and the ketone functional group, the following degradation pathways are anticipated under stress conditions:

-

Acidic and Basic Hydrolysis: The thiophene ring is generally stable to hydrolysis, but extreme pH conditions and elevated temperatures may lead to cleavage of the acetyl group or other reactions.

-

Oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation, potentially forming S-oxides or sulfones. The benzylic-like methylene group is also a potential site for oxidation.

-

Thermal Degradation: High temperatures can lead to decomposition, potentially through cleavage of the side chain.

-

Photodegradation: Exposure to UV or visible light may induce degradation, possibly through radical mechanisms.

Forced Degradation Studies

Forced degradation studies should be conducted according to the International Council for Harmonisation (ICH) guidelines (Q1A(R2)). The goal is to achieve 5-20% degradation to ensure that the analytical methods are stability-indicating.

4.2.1. Recommended Stress Conditions

| Condition | Typical Parameters | Purpose |

| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24-72 hours | To assess degradation in acidic environments. |

| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24-72 hours | To evaluate stability in alkaline conditions. |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | To investigate susceptibility to oxidative stress. |

| Thermal Degradation | Solid state at 80 °C for 48 hours | To determine the effect of high temperature. |

| Photostability | Exposure to light (ICH Q1B guidelines) | To assess degradation upon light exposure. |

Experimental Protocol: Forced Degradation Study

4.3.1. Materials

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents (e.g., acetonitrile, water)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

4.3.2. Procedure

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acid/Base Hydrolysis: Add an aliquot of the stock solution to a solution of HCl or NaOH. Heat as required. At specified time points, withdraw samples and neutralize them before analysis.

-

Oxidation: Add an aliquot of the stock solution to a solution of H₂O₂. Keep at the specified temperature and withdraw samples at intervals.

-

Thermal Degradation: Place a known amount of solid this compound in a vial and expose it to the specified temperature in an oven. At time points, dissolve the sample in a suitable solvent for analysis.

-

Photodegradation: Expose the solid or a solution of this compound to light in a photostability chamber. A control sample should be kept in the dark.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products. A PDA detector can be used to assess peak purity, and an MS detector can help in the identification of degradation products.

Visualization: Forced Degradation Study Workflow

Caption: Workflow for a Forced Degradation Study.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While direct quantitative data is limited, the information on the analogous compound 2-acetylthiophene offers valuable insights. The detailed experimental protocols for solubility determination and forced degradation studies provide a practical framework for researchers to generate the specific data required for their applications. The provided workflows offer a clear visual guide for implementing these experimental procedures. For any critical application, it is strongly recommended that the solubility and stability of this compound be experimentally determined under the specific conditions of use.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Duloxetine via 1-(2-Thienyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duloxetine, a selective serotonin and norepinephrine reuptake inhibitor (SNRI), is a widely used antidepressant. Its synthesis is a topic of significant interest in medicinal and process chemistry. One common and effective synthetic route commences with 2-acetylthiophene, also known as 1-(2-thienyl)ethanone, and proceeds through a series of key transformations including a Mannich reaction, stereoselective reduction, resolution, etherification, and demethylation. These application notes provide detailed protocols for the synthesis of duloxetine, with a focus on the pathway originating from 1-(2-thienyl)ethanone.

Synthesis Overview

The synthesis of duloxetine from 1-(2-thienyl)ethanone generally follows these key steps:

-

Mannich Reaction: 1-(2-thienyl)ethanone undergoes an aminomethylation reaction with dimethylamine and formaldehyde to form 3-(dimethylamino)-1-(2-thienyl)propan-1-one.

-

Reduction: The resulting ketone is reduced to the corresponding racemic alcohol, 1-hydroxy-1-(2-thienyl)-3-dimethylaminopropane, typically using a reducing agent like sodium borohydride.

-

Resolution: The racemic alcohol is resolved to isolate the desired (S)-enantiomer. This is a critical step to ensure the stereochemical purity of the final product.

-

Etherification: The resolved (S)-alcohol is reacted with 1-fluoronaphthalene in the presence of a base to form the naphthyl ether derivative.

-

Demethylation: The tertiary amine is demethylated to yield (S)-duloxetine.

-

Salt Formation: The final active pharmaceutical ingredient is typically isolated as a hydrochloride salt to improve its stability and solubility.

Experimental Protocols

Step 1: Synthesis of 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride (Mannich Reaction)

This procedure outlines the aminomethylation of 1-(thiophen-2-yl)ethanone.[1]

-

Reagents:

-

1-(thiophen-2-yl)ethanone

-

Dimethylamine hydrochloride

-

Paraformaldehyde

-

Acetone

-

Water

-

-

Procedure:

-

To a reaction vessel, add 151 kg of 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride.

-

Add 1500 liters of acetone and 45 liters of water.

-

Stir the mixture for 15 minutes at 25-30°C.

-

Heat the reaction mixture to reflux and maintain for 2 hours.

-

Slowly cool the mixture to 25-30°C and continue stirring for 4 hours.

-

Filter the resulting solid and wash with acetone.

-

Dry the solid first at 25-30°C for 2 hours, followed by drying at 50-55°C for 6 hours to obtain the pure product.

-

-

Yield: 142 kg.[1]

-

Melting Point: 185-190°C.[1]

Step 2: Synthesis of (S)-(+)-N-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine oxalate

This procedure describes the steps following the Mannich reaction to lead to the oxalate salt of an advanced intermediate.[1]

-

Reagents:

-

Product from Step 1

-

Alkali metal borohydride (e.g., Sodium borohydride)

-

Chiral acid for resolution (e.g., (S)-Mandelic acid)

-

Weak inorganic base

-

1-Fluoronaphthalene

-

Oxalic acid

-

Toluene

-

Water

-

-

Procedure:

-

The hydrochloride salt from the Mannich reaction is reduced using an alkali metal borohydride.

-

The resulting racemic alcohol is resolved using a chiral acid. The desired enantiomer is then isolated by treatment with a weak inorganic base.

-

The resolved alcohol is then reacted with 1-fluoronaphthalene.

-

The reaction mixture is worked up by quenching with water and extracting with toluene. The organic layer is washed with water.

-

To the organic layer, 17.5 kg of oxalic acid is added at 25-30°C.

-

The mixture is stirred for 4 hours at 25-30°C.

-

The precipitated solid is filtered and washed with toluene.

-

The solid is dried at 40-45°C to yield the title compound.

-

-

Yield: 36 kg.[1]

-

Melting Point: 126-130°C.[1]

Step 3: Conversion to Duloxetine Hydrochloride

This final step converts the intermediate oxalate salt to the desired hydrochloride salt.[1]

-

Reagents:

-

(S)-(+)-N-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl) propanamine oxalate (100 kg)

-

Water (400 liters)

-

Methylene chloride (400 liters)

-

Aqueous ammonia

-

Ethyl acetate (400 liters)

-

Ethyl acetate HCl

-

-

Procedure:

-

A solution of 100 kg of the oxalate salt in 400 liters of water and 400 liters of methylene chloride is cooled to 0-5°C.

-

The pH of the reaction mixture is adjusted to 8.8 with aqueous ammonia.

-

The mixture is stirred for 15 minutes.

-

The organic layer is separated and washed with water.

-

The solvent is completely distilled off under reduced pressure at a temperature below 40°C.

-

400 liters of ethyl acetate are added to the crude product.

-

The reaction mixture is cooled to 0-5°C.

-

The pH of the mixture is adjusted to 2.0 with ethyl acetate HCl.

-

Quantitative Data Summary

| Step | Product | Starting Material | Yield | Melting Point (°C) | Reference |

| 1 | 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride | 1-(thiophen-2-yl)ethanone | 142 kg (from 151 kg of crude) | 185-190 | [1] |

| 2 | (S)-(+)-N-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine oxalate | Resolved amino alcohol | 36 kg | 126-130 | [1] |

Synthesis Workflow

Caption: Synthetic pathway of Duloxetine from 1-(2-Thienyl)ethanone.

Alternative and Chemoenzymatic Approaches

While the classical chemical synthesis is robust, it can have drawbacks such as a low overall yield (around 10-12% from the starting material) and the use of corrosive reagents.[2] To create a more cost-effective and sustainable manufacturing process, biocatalysis and other chemoenzymatic methods have been explored.[2] These enzymatic routes can offer significant improvements by enhancing stereoselectivity, reducing waste, and operating under milder conditions.[2] For instance, lipases can be used for the kinetic resolution of the racemic alcohol intermediate, and carbonyl reductases can be employed for the asymmetric reduction of the ketone.[3] These biocatalytic methods can lead to higher enantiomeric excess and a more environmentally friendly process.[2]

References

- 1. US8362279B2 - Process for pure duloxetine hydrochloride - Google Patents [patents.google.com]

- 2. Duloxetine: Refining its Chemical Synthesis with Biocatalysis • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of 1-(2-Thienyl)acetone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Thienyl)acetone, also known as 1-(thiophen-2-yl)propan-2-one, is a chemical intermediate with applications in the synthesis of various pharmaceutical compounds. Its accurate quantification is crucial for process monitoring, quality control, and pharmacokinetic studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Analytical Methods Overview

Two primary chromatographic techniques are presented for the quantification of this compound:

-

Gas Chromatography-Flame Ionization Detection (GC-FID): A robust and widely used technique for the analysis of volatile and semi-volatile compounds. It offers high resolution and sensitivity for the direct analysis of this compound.

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A versatile method suitable for a wide range of compounds. For ketones like this compound, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is often employed to enhance UV absorbance and, consequently, detection sensitivity.

Method 1: Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is suitable for the direct quantification of this compound in relatively clean sample matrices, such as reaction mixtures or bulk materials.

Quantitative Data Summary

The following table summarizes representative quantitative data for the GC-FID analysis of this compound. Note that these values are typical for aromatic ketones and should be validated in your laboratory.

| Parameter | Value |

| Retention Time | ~ 8.5 minutes |

| Linearity Range | 1 µg/mL - 500 µg/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | ~ 0.5 µg/mL |

| Limit of Quantification (LOQ) | ~ 1.5 µg/mL |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 95% - 105% |

Experimental Protocol

1. Reagents and Materials:

-

This compound reference standard (≥98% purity)

-

Acetone, HPLC grade (for sample and standard preparation)

-

Internal Standard (e.g., Tridecane or another suitable hydrocarbon)

-

Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID)

-

Capillary column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Autosampler

3. Standard Preparation:

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetone.

-

Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with acetone to cover the desired concentration range (e.g., 1, 5, 10, 50, 100, 250, 500 µg/mL).

-

Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a stock solution of the chosen internal standard in acetone.

-

Calibration Standards with IS: Spike each working standard solution with the internal standard to a final concentration of 50 µg/mL.

4. Sample Preparation:

-

Accurately weigh a known amount of the sample.

-

Dissolve the sample in a known volume of acetone.

-

If necessary, perform a dilution to bring the expected concentration of this compound within the calibration range.

-

Spike the final sample solution with the internal standard to a final concentration of 50 µg/mL.

-

Filter the sample through a 0.45 µm syringe filter before analysis.

5. GC-FID Conditions:

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL

-

Split Ratio: 20:1

-

Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.2 mL/min

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute

-

Ramp: 15°C/min to 250°C

-

Hold at 250°C for 5 minutes

-

-

Detector Temperature: 280°C

-

Detector Gases: Hydrogen and Air (refer to instrument manual for optimal flow rates)

6. Data Analysis:

-

Integrate the peak areas for this compound and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of this compound in the sample by interpolating its peak area ratio from the calibration curve.

Experimental Workflow Diagram

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is highly selective and sensitive, particularly for complex matrices, due to the derivatization step that enhances the UV absorbance of this compound.

Quantitative Data Summary

The following table presents representative quantitative data for the HPLC-UV analysis of the 2,4-DNPH derivative of this compound. These values are illustrative and require in-house validation.

| Parameter | Value |

| Retention Time (Derivative) | ~ 6.2 minutes |

| Linearity Range | 0.1 µg/mL - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | ~ 0.05 µg/mL |

| Limit of Quantification (LOQ) | ~ 0.15 µg/mL |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 97% - 103% |

Experimental Protocol

1. Reagents and Materials:

-

This compound reference standard (≥98% purity)

-

2,4-Dinitrophenylhydrazine (DNPH)

-

Acetonitrile, HPLC grade

-

Perchloric acid

-

Water, HPLC grade

-

Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation:

-

HPLC system with a UV/Vis detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Autosampler

3. Derivatizing Reagent Preparation (0.1% DNPH):

-

Dissolve 100 mg of DNPH in 100 mL of acetonitrile.

-

Add 0.5 mL of concentrated perchloric acid.

-

This solution should be prepared fresh daily.

4. Standard Preparation:

-

Stock Standard Solution (1000 µg/mL): Prepare as described in the GC-FID method using acetonitrile as the solvent.

-

Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with acetonitrile (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

5. Derivatization Procedure (Standards and Samples):

-

To 1 mL of each standard solution or sample solution in a vial, add 1 mL of the 0.1% DNPH derivatizing reagent.

-

Cap the vials and heat at 60°C for 30 minutes in a water bath or heating block.

-

Allow the vials to cool to room temperature.

-

The derivatized solutions are now ready for HPLC analysis.

6. Sample Preparation:

-

Accurately weigh a known amount of the sample.

-

Dissolve the sample in a known volume of acetonitrile.

-

If necessary, perform a dilution to bring the expected concentration of this compound within the calibration range.

-

Proceed with the derivatization procedure as described above.

-

Filter the derivatized sample through a 0.45 µm syringe filter before analysis.

7. HPLC-UV Conditions:

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

-

0-2 min: 60% B

-

2-8 min: 60% to 90% B

-

8-10 min: 90% B

-

10-10.1 min: 90% to 60% B

-

10.1-15 min: 60% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection Wavelength: 365 nm

8. Data Analysis:

-

Integrate the peak area of the this compound-DNPH derivative.

-

Construct a calibration curve by plotting the peak area against the concentration of the derivatized calibration standards.

-

Determine the concentration of the derivative in the sample by interpolating its peak area from the calibration curve and calculate the initial concentration of this compound.

Signaling Pathway of Derivatization

Application Note and Protocol: GC-MS Analysis of 1-(2-Thienyl)acetone and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Thienyl)acetone is a chemical compound containing a thiophene ring, which is a key structural motif in many pharmaceuticals and other biologically active molecules. The analysis of this compound and its derivatives is crucial for various applications, including chemical synthesis monitoring, purity assessment, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. This document provides a detailed protocol for the GC-MS analysis of this compound and can be adapted for its derivatives.

Principle

Gas chromatography (GC) separates compounds in a complex mixture based on their volatility and interaction with a stationary phase within a capillary column. As the separated compounds elute from the column, they enter the mass spectrometer (MS), which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that allows for the identification of the compound. For quantitative analysis, the area of the chromatographic peak is proportional to the concentration of the analyte.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix. The goal is to extract the analyte of interest and remove any interfering substances.

3.1.1. Liquid-Liquid Extraction (LLE)

This method is suitable for extracting this compound from aqueous samples or reaction mixtures.

-

Protocol:

-

Take a known volume of the aqueous sample (e.g., 1 mL).

-

Add an equal volume of a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

-

Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

-

Centrifuge the mixture to separate the organic and aqueous layers.

-

Carefully collect the organic layer containing the analyte.

-

The organic extract can be concentrated under a gentle stream of nitrogen if necessary.

-

Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

-

3.1.2. Solid-Phase Extraction (SPE)

SPE is used to clean up complex samples by passing them through a solid sorbent that retains the analyte.

-

Protocol:

-

Condition an appropriate SPE cartridge (e.g., C18) with a suitable solvent.

-

Load the sample onto the cartridge.

-

Wash the cartridge with a weak solvent to remove impurities.

-

Elute the analyte with a stronger solvent.

-

The eluate can then be concentrated and prepared for GC-MS injection.

-

GC-MS Instrumentation and Conditions

The following table summarizes the recommended GC-MS parameters for the analysis of this compound. These parameters may require optimization based on the specific instrument and derivatives being analyzed.

| Parameter | Recommended Condition |

| Gas Chromatograph | |

| Injection Technique | Pulsed Splitless |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Oven Program | Initial temp 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | 40-400 amu |

| Scan Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |

Data Analysis

-

Qualitative Analysis: Identify this compound by comparing the acquired mass spectrum with a reference spectrum from a database (e.g., NIST, Wiley). The retention time should also match that of a known standard.

-

Quantitative Analysis: For quantification, an internal standard method is recommended for better accuracy and precision.[1][2]

-

Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of an internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time).

-

Analyze the calibration standards using the optimized GC-MS method.

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Analyze the unknown samples and use the calibration curve to determine the concentration of this compound.

-

Quantitative Data

The following table provides the key mass spectral data for the identification of this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |

| This compound | C₇H₈OS | 140.20 | 140 (M+), 97, 84, 43 |

Experimental Workflow Diagram

Caption: Experimental workflow for GC-MS analysis.

Signaling Pathway Diagram

Signaling pathway diagrams are not applicable to this analytical chemistry topic.

Conclusion

This application note provides a comprehensive protocol for the GC-MS analysis of this compound. The described methods for sample preparation, instrumental analysis, and data processing can be readily implemented in a laboratory setting. For the analysis of derivatives, optimization of the chromatographic conditions, particularly the oven temperature program, may be necessary to achieve adequate separation. Adherence to good laboratory practices, including the use of standards and quality control samples, is essential for obtaining reliable and accurate results.

References

Application Notes and Protocols for the NMR Characterization of 1-(2-Thienyl)acetone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the characterization of 1-(2-Thienyl)acetone using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This document includes comprehensive experimental protocols, data presentation in tabular format, and a visual representation of the experimental workflow.

Introduction

This compound is a ketone derivative of thiophene, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The structural elucidation and purity assessment of such molecules are critical in research and development. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of organic compounds. This document outlines the standardized procedures for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound.

Spectroscopic Data

The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated chloroform (CDCl₃) and are summarized below.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound in CDCl₃.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.18 | dd | 1H | 5.1, 1.2 | H-5 |

| 6.95 | dd | 1H | 5.1, 3.5 | H-4 |

| 6.88 | dd | 1H | 3.5, 1.2 | H-3 |

| 3.88 | s | 2H | - | CH₂ |

| 2.20 | s | 3H | - | CH₃ |

Note: The assignments are based on typical chemical shifts and coupling patterns for 2-substituted thiophenes.

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts for this compound in CDCl₃.

| Chemical Shift (δ) ppm | Assignment |

| 205.8 | C=O |

| 135.0 | C-2 |

| 127.2 | C-5 |

| 126.9 | C-4 |

| 125.1 | C-3 |

| 40.5 | CH₂ |

| 29.8 | CH₃ |

Experimental Protocols

Detailed methodologies for sample preparation, data acquisition, and data processing are provided below.

Sample Preparation Protocol

-

Sample Weighing: Accurately weigh 10-20 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Vortex the sample until it is fully dissolved.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition Protocol

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Insertion: Insert the NMR tube into a spinner turbine and place it in the sample changer of the spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): 16 ppm.

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard proton-decoupled carbon experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 240 ppm.

-

NMR Data Processing Protocol

-

Fourier Transformation (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency domain.[1]

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

-

Peak Picking and Integration: Identify and list the chemical shifts of all peaks. For the ¹H spectrum, integrate the area under each peak to determine the relative number of protons.

-

Data Analysis: Assign the observed signals to the corresponding nuclei in the this compound molecule based on chemical shifts, multiplicities, and integration values.

Experimental Workflow

The following diagram illustrates the logical flow of the NMR characterization process.

Caption: Workflow for the NMR characterization of this compound.

References

Application Notes and Protocols for the Derivatization of 1-(2-Thienyl)acetone for Analytical Purposes